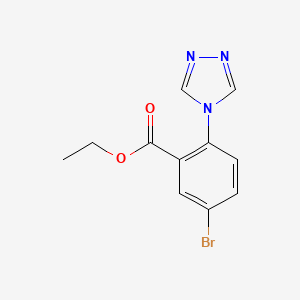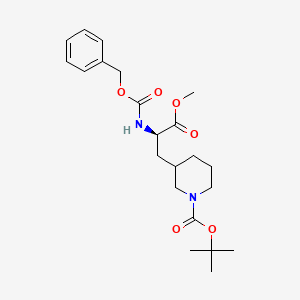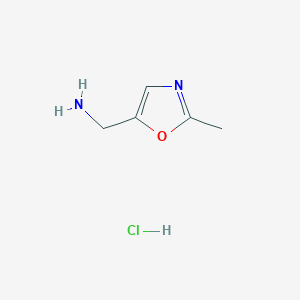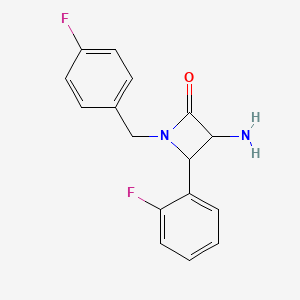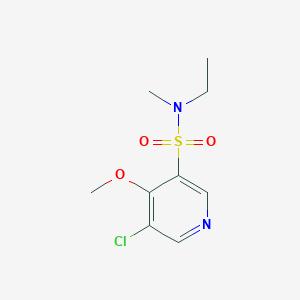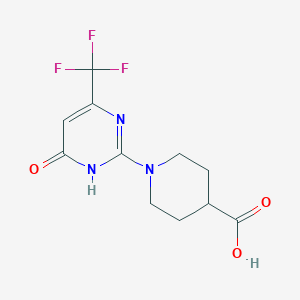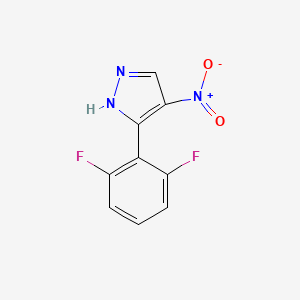
3-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of fluorine atoms and a nitro group in the structure of this compound imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole typically involves the reaction of 2,6-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable nitrating agent, such as nitric acid, to introduce the nitro group at the 4-position of the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Chemical Reactions Analysis
3-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
3-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .
Comparison with Similar Compounds
3-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:
3-(2,6-Difluorophenyl)-1H-pyrazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-Nitro-1H-pyrazole: Lacks the fluorine atoms, which affects its stability and lipophilicity.
3-(2,6-Difluorophenyl)-4-methoxy-1H-pyrazole: Contains a methoxy group instead of a nitro group, leading to different electronic and steric properties.
These comparisons highlight the unique features of this compound, such as its enhanced stability and potential biological activities due to the presence of both fluorine and nitro substituents.
Properties
Molecular Formula |
C9H5F2N3O2 |
|---|---|
Molecular Weight |
225.15 g/mol |
IUPAC Name |
5-(2,6-difluorophenyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C9H5F2N3O2/c10-5-2-1-3-6(11)8(5)9-7(14(15)16)4-12-13-9/h1-4H,(H,12,13) |
InChI Key |
RIGHNTBNQKGGSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=C(C=NN2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


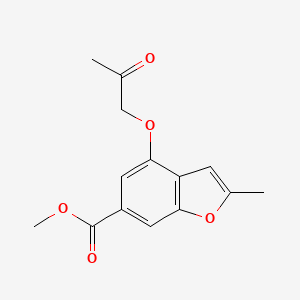
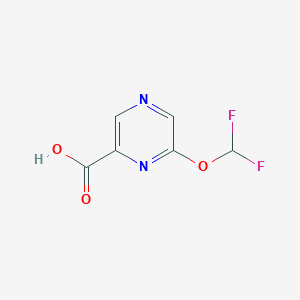


![7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B11807069.png)
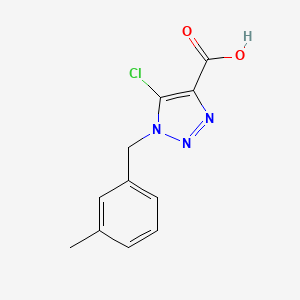
![N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine](/img/structure/B11807085.png)
